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Compound of Interest

Compound Name: CAY10416

CAS No.: 443919-96-8

Cat. No.: B163742 Get Quote

This guide provides an in-depth technical overview of CAY10416, a potent and selective dual

inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). Designed for researchers,

scientists, and professionals in drug development, this document synthesizes critical

information on the chemical structure, physicochemical properties, mechanism of action, and

practical applications of CAY10416, grounded in authoritative scientific literature.

Introduction: The Rationale for Dual COX/LOX
Inhibition
Inflammation is a complex biological response implicated in a vast array of pathologies, from

arthritis to cancer. The arachidonic acid cascade is a central pathway in mediating inflammatory

responses, branching into two major enzymatic routes: the cyclooxygenase (COX) and

lipoxygenase (LOX) pathways. These pathways produce prostaglandins and leukotrienes,

respectively—potent lipid mediators that drive inflammation, pain, and fever.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes.

However, the discovery of two COX isoforms, the constitutively expressed COX-1 (vital for

gastric and renal homeostasis) and the inducible COX-2 (upregulated at sites of inflammation),

led to the development of selective COX-2 inhibitors to minimize gastrointestinal side effects.

Yet, inhibiting only the COX pathway can shunt the arachidonic acid metabolism towards the 5-

LO pathway, potentially exacerbating certain inflammatory conditions.
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This understanding spurred the development of dual COX/5-LO inhibitors. By simultaneously

blocking both key enzymes, these agents can achieve a more comprehensive blockade of pro-

inflammatory mediator synthesis, offering a potentially synergistic anti-inflammatory effect with

an improved safety profile. CAY10416 has emerged as a significant tool in this class,

demonstrating high potency and selectivity, making it an invaluable molecule for research in

inflammation and oncology.

Chemical and Physical Properties of CAY10416
CAY10416 is a synthetic, small-molecule inhibitor belonging to the pyrazole class of

compounds. Its detailed chemical and physical characteristics are essential for its proper

handling, storage, and application in experimental settings.

Chemical Structure:

Formal Name: 3-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-[4-

(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole[1]

CAS Number: 443919-96-8[1]

Molecular Formula: C₂₉H₂₉FN₂O₅S[1]

The structure of CAY10416 incorporates a central pyrazole scaffold, a common feature in many

selective COX-2 inhibitors, functionalized with distinct pharmacophores that confer its dual

inhibitory activity.

Physicochemical Data Summary:
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Property Value Source

Molecular Weight 536.6 g/mol [1]

Formulation A crystalline solid [1]

Purity ≥95% [1]

Solubility
DMSO: 30 mg/mL; DMF: 30

mg/mL; Ethanol: 5 mg/mL
[1]

λmax 204, 269 nm [1]

Storage -20°C [1]

Stability ≥ 4 years (as supplied) [1]

Mechanism of Action: Dual Inhibition of the
Arachidonic Acid Cascade
CAY10416 exerts its biological effects by potently and selectively inhibiting two key enzymes in

the arachidonic acid metabolic pathway: COX-2 and 5-LO.

Upon cellular stimulation by inflammatory signals, phospholipase A₂ releases arachidonic acid

from the cell membrane. This free arachidonic acid serves as a substrate for both the COX and

5-LO enzymes.

COX Pathway: COX enzymes (COX-1 and COX-2) convert arachidonic acid into

prostaglandin H₂ (PGH₂), the precursor for various prostaglandins (like PGE₂) and

thromboxanes. PGE₂ is a primary mediator of inflammation, pain, and fever. CAY10416
shows high selectivity for the inducible COX-2 isoform, with over 200-fold greater selectivity

for COX-2 versus COX-1, and an IC₅₀ value of 50 nM for COX-2.[1]

5-LO Pathway: The 5-LO enzyme converts arachidonic acid into 5-

hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to

leukotrienes. Leukotriene B₄ (LTB₄) is a potent chemoattractant for neutrophils, while

cysteinyl leukotrienes are involved in asthma and allergic responses. CAY10416 is a highly

potent inhibitor of 5-LO, with an IC₅₀ value of 3 nM.[1]
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By inhibiting both pathways, CAY10416 effectively suppresses the production of a broad

spectrum of pro-inflammatory lipid mediators.
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Mechanism of CAY10416 in the Arachidonic Acid Pathway.

Biological Activity and Research Applications
The dual inhibitory action of CAY10416 makes it a valuable tool for investigating pathologies

where both prostaglandins and leukotrienes play a significant role. Its primary application has

been in cancer research, particularly prostate cancer.

Anti-proliferative and Apoptotic Effects: CAY10416 has been demonstrated to be an

apoptosis-inducing agent.[1] In cellular assays, it inhibits the growth of the LNCaP human

prostate carcinoma cell line with an IC₅₀ value of 83 µM.[1] Furthermore, it shows a 45%

inhibition of proliferation in the PC3 human prostate carcinoma cell line at a concentration of
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100 µM.[1] These findings suggest that CAY10416 could be a useful tool for exploring novel

therapeutic strategies in prostate cancer.[1]

Anti-Inflammatory Research: Given its mechanism, CAY10416 is an ideal candidate for in

vitro and in vivo models of inflammatory diseases such as arthritis, inflammatory bowel

disease, and asthma, where both COX-2 and 5-LO pathways are implicated.

Experimental Protocols
To ensure reproducibility and scientific rigor, detailed, self-validating protocols are essential.

Below is a representative protocol for assessing the anti-proliferative effects of CAY10416 on

the LNCaP prostate cancer cell line using an MTT assay.

In Vitro Cell Proliferation Assay (MTT) for LNCaP Cells
Objective: To determine the IC₅₀ value of CAY10416 on LNCaP cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan,

which can be solubilized and quantified spectrophotometrically.

Materials:

LNCaP cell line (ATCC® CRL-1740™)

RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

CAY10416 (crystalline solid)

Dimethyl sulfoxide (DMSO), cell culture grade

MTT reagent (5 mg/mL in sterile PBS)[2]

Solubilization Buffer (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[3]

Sterile 96-well cell culture plates

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.caymanchem.com/product/70635/cay10416
https://www.benchchem.com/product/b163742?utm_src=pdf-body
https://www.caymanchem.com/product/70635/cay10416
https://www.benchchem.com/product/b163742?utm_src=pdf-body
https://www.benchchem.com/product/b163742?utm_src=pdf-body
https://www.benchchem.com/product/b163742?utm_src=pdf-body
https://www.benchchem.com/product/b163742?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/mtt-assay
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphate-Buffered Saline (PBS)

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

Cell Culture and Seeding:

Culture LNCaP cells in RPMI-1640 + 10% FBS in a humidified incubator at 37°C with 5%

CO₂.

Harvest cells using Trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and

assess viability (e.g., via trypan blue exclusion).

Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

Incubate for 24 hours to allow for cell attachment.

Preparation of CAY10416 Stock and Working Solutions:

Prepare a high-concentration stock solution of CAY10416 (e.g., 30 mM) in 100% DMSO.

Perform serial dilutions of the stock solution in complete culture medium to prepare

working concentrations (e.g., 2X the final desired concentrations, ranging from 0 µM to

200 µM). The final DMSO concentration in all wells, including controls, should be kept

constant and low (e.g., <0.5%) to avoid solvent toxicity.

Treatment of Cells:

After 24 hours of incubation, carefully remove the medium from the wells.

Add 100 µL of the prepared working solutions of CAY10416 to the respective wells.

Include "vehicle control" wells containing medium with the same final concentration of

DMSO as the treated wells. Also, include "medium only" wells for background

measurement.

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
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MTT Assay:

Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final

concentration 0.5 mg/mL).[4]

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to

form.[5]

After incubation, add 100 µL of Solubilization Buffer to each well to dissolve the purple

formazan crystals.[3]

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete

solubilization.[6]

Data Acquisition and Analysis:

Measure the absorbance of each well at 570 nm using a microplate reader.[2]

Calculate the percentage of cell viability for each concentration relative to the vehicle

control:

% Viability = [(Absorbance_Treated - Absorbance_Background) / (Absorbance_Vehicle -

Absorbance_Background)] * 100

Plot the % Viability against the log of the CAY10416 concentration and use non-linear

regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
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Workflow for Determining IC₅₀ of CAY10416 via MTT Assay.
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Conclusion
CAY10416 is a well-characterized and highly valuable research tool for scientists investigating

the roles of the COX-2 and 5-LO pathways in health and disease. Its dual inhibitory mechanism

provides a more comprehensive approach to blocking the production of pro-inflammatory

eicosanoids than selective COX-2 inhibitors alone. With established anti-proliferative effects in

prostate cancer cell lines, CAY10416 serves as a critical compound for advancing our

understanding of inflammation-driven cancers and for the development of novel therapeutic

strategies. The protocols and data presented in this guide offer a solid foundation for

incorporating CAY10416 into rigorous and reproducible scientific research.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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